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Algoafuran

Cat. No.: B1248133
M. Wt: 274.35 g/mol
InChI Key: FEZGASWANGXKMU-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Algoafuran is a chemical compound featuring a furan ring, a five-membered aromatic heterocycle known for its significant role in medicinal chemistry and natural products . Furan-containing compounds are investigated for a broad spectrum of biological activities, which may include antibacterial, antifungal, anticancer, and anti-inflammatory properties . The furan scaffold is often explored for its ability to interact with various biological targets, potentially leading to the development of novel therapeutic agents . Researchers value this class of compounds for its structural versatility and potential as a bioisostere for other aromatic systems in drug design. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O3 B1248133 Algoafuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

[(2E)-2-[(4-methylfuran-2-yl)methylidene]-6-methylideneoct-7-enyl] acetate

InChI

InChI=1S/C17H22O3/c1-5-13(2)7-6-8-16(12-19-15(4)18)10-17-9-14(3)11-20-17/h5,9-11H,1-2,6-8,12H2,3-4H3/b16-10+

InChI Key

FEZGASWANGXKMU-MHWRWJLKSA-N

Isomeric SMILES

CC1=COC(=C1)/C=C(\CCCC(=C)C=C)/COC(=O)C

Canonical SMILES

CC1=COC(=C1)C=C(CCCC(=C)C=C)COC(=O)C

Synonyms

algoafuran

Origin of Product

United States

Natural Occurrence and Ecological Context of Algoafuran

Role in Marine Chemical Ecology

Defense Mechanisms Against Predation

Algoafuran functions as an allomone, which is a type of semiochemical that benefits the producer by affecting the behavior of a receiving organism of a different species. In the case of Leminda millecra, this compound serves as a potent chemical defense mechanism against potential predators.

Nudibranchs, being soft-bodied and often conspicuously colored, are vulnerable to predation. To counteract this, many species have evolved the ability to store and utilize noxious or unpalatable chemical compounds derived from their prey. When threatened, Leminda millecra can release this compound, deterring predators and reducing the likelihood of being attacked or consumed. The specific predators that are repelled by this compound are not extensively documented, but the general defensive strategy is a key aspect of the nudibranch's survival.

The effectiveness of this chemical defense is a testament to the evolutionary arms race between predators and prey in marine environments. The ability of Leminda millecra to co-opt the chemical defenses of its food source is a highly efficient strategy, saving the metabolic energy that would be required to produce its own defensive compounds.

CompoundChemical ClassProposed FunctionMechanism of Action
This compound DiterpenoidAllomone (Chemical Defense)Deters predation through unpalatability or toxicity

Inter-Species Chemical Interactions in Marine Ecosystems

The interaction between Leminda millecra and Alcyonium fauri is a classic example of inter-species chemical interaction within a marine ecosystem. This relationship extends beyond a simple predator-prey dynamic and enters the realm of chemical ecology.

The soft coral Alcyonium fauri produces this compound likely as a defense against its own predators or to inhibit the growth of competing organisms. However, Leminda millecra has evolved a tolerance to this compound, allowing it to feed on the coral without being harmed. As the nudibranch consumes the coral's tissue, it assimilates and concentrates this compound within its own body.

Interacting SpeciesType of InteractionChemical MediatorEcological Outcome
Leminda millecra & Alcyonium fauri Predator-PreyThis compoundSequestration of defensive compound by the predator
Leminda millecra & Potential Predators DefenseThis compoundDeterrence of predation on the nudibranch

Structural Elucidation and Stereochemical Determination of Algoafuran

Comprehensive Spectroscopic Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be fundamental to unraveling the chemical structure of Algoafuran.

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environments, and their connectivity to neighboring protons. A hypothetical ¹H NMR data table for this compound would include the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet), the coupling constant (J) in Hertz, and the integration value, which corresponds to the number of protons giving rise to the signal.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Coupling Constant (J in Hz) Integration Assignment

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the this compound molecule and provide insights into their hybridization and chemical environment. A typical ¹³C NMR data table would list the chemical shift for each carbon atom.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment

To determine the relative stereochemistry of this compound, a two-dimensional NMR technique called Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY experiments identify protons that are close to each other in space, even if they are not directly connected through chemical bonds. The presence of cross-peaks in a NOESY spectrum indicates spatial proximity between protons, which is critical for assigning the relative configuration of stereocenters.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS would be used to determine its molecular weight and to study its fragmentation pattern upon ionization. This fragmentation data can provide valuable clues about the different structural motifs present in the molecule.

Hypothetical GC-MS Data for this compound

Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) served as the initial and crucial step in unmasking the elemental makeup of this compound. This powerful analytical technique provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its molecular formula.

For this compound, high-resolution fast atom bombardment mass spectrometry (HRFABMS) was utilized. The analysis yielded a precise mass-to-charge ratio ([M+H]⁺) of 275.1600. This experimental value was compared against the theoretical mass of the proposed molecular formula, C₁₇H₂₂O₃, which calculates to 275.1596. The minuscule difference between the observed and calculated masses provided strong evidence for the assigned molecular formula, confirming the presence of 17 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms in a single molecule of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Ionization TechniqueFast Atom Bombardment (FAB)
Measured [M+H]⁺275.1600
Proposed Molecular FormulaC₁₇H₂₂O₃
Calculated [M+H]⁺275.1596
Mass Difference0.0004

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provided vital clues about the functional groups present within the this compound molecule. This technique measures the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies. These absorption frequencies are characteristic of particular types of bonds and functional groups.

The IR spectrum of this compound displayed a significant absorption band at 1755 cm⁻¹. This strong absorption is indicative of the stretching vibration of a carbonyl group (C=O), specifically suggesting the presence of a γ-lactone, a five-membered cyclic ester. This finding was a critical piece of the structural puzzle, pointing towards a key feature of the furanosesquiterpene skeleton.

Table 2: Key Infrared Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group
1755Carbonyl (γ-lactone)

Characterization of the Furanosesquiterpene Skeleton

With the molecular formula and a key functional group identified, the next step was to assemble the complete carbon skeleton of this compound. This was achieved primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments such as COSY, HMQC, and HMBC.

The analysis of the NMR data confirmed that this compound possesses a furanosesquiterpene skeleton. Sesquiterpenes are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C₁₅H₂₄. The "furano" prefix indicates the presence of a furan (B31954) ring within this structure. The additional two carbons and three oxygens in this compound's molecular formula (C₁₇H₂₂O₃) were accounted for by the γ-lactone ring and other substituents on the sesquiterpene framework.

The detailed interpretation of the NMR spectra allowed for the assignment of all proton and carbon signals, revealing the connectivity of the atoms and confirming the presence of the characteristic furan ring fused to the sesquiterpene core, along with the location of the γ-lactone.

Determination of Absolute Configuration (if elucidated)

To definitively establish the absolute configuration of a chiral molecule like this compound, further studies would be required. Techniques such as X-ray crystallography of a suitable crystal, or the application of chiroptical methods like electronic circular dichroism (ECD) in conjunction with quantum chemical calculations, would be necessary to assign the (R) or (S) configuration to each stereocenter within the molecule.

Biosynthetic Pathways of Algoafuran

Proposed Biogenetic Origin

The structural features of Algoafuran suggest a biogenetic origin rooted in terpenoid biosynthesis. Terpenoids are a vast class of natural products derived from isoprene (B109036) units.

Terpenoid biosynthesis proceeds through the assembly of C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP), and its isomer dimethylallyl diphosphate (DMAPP) escholarship.orgnih.govmdpi.com. These precursors are condensed by isoprenyl diphosphate synthases (IDSs) to form linear oligoprenyl diphosphates of varying lengths, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20) escholarship.orgmdpi.comdiva-portal.org. The specific class of terpenoid produced (e.g., monoterpenes, sesquiterpenes, diterpenes, sesterterpenes) is determined by the chain length of these linear precursors mdpi.com. This compound is classified as a sesterterpenoid, indicating it is likely derived from a C25 precursor, potentially geranylfarnesyl pyrophosphate (GFPP), which would be formed by the condensation of FPP (C15) and IPP (C5), followed by another IPP addition, or potentially from GGPP (C20) with an additional C5 unit.

The universal isoprenoid precursors, IPP and DMAPP, are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway mdpi.comdiva-portal.org. While both pathways yield the same building blocks, their distribution varies across different organisms. Eukaryotic microorganisms typically utilize the MVA pathway, while prokaryotic microorganisms often employ the MEP pathway mdpi.com. Marine organisms, including sponges and their associated microbes, can possess either or both pathways, contributing to the diversity of terpenoid structures observed.

Following the formation of the linear polyprenyl diphosphate precursor, terpene synthases or cyclases catalyze the cyclization and rearrangement reactions that generate the diverse array of cyclic and polycyclic terpenoid skeletons mdpi.com. Further structural modifications, such as oxidation, reduction, and glycosylation, are then carried out by various tailoring enzymes, leading to the final complex terpenoid structure mdpi.comnih.gov.

While this compound is primarily considered a terpenoid, marine organisms, particularly sponges and their symbionts, are known to produce a wide range of structurally diverse natural products, including polyketides and hybrid compounds derived from both polyketide and terpenoid pathways nih.govrsc.orgmdpi.com. Polyketides are synthesized from acyl-CoA precursors through the action of polyketide synthases (PKS) nih.gov. The co-isolation of this compound with other compounds, such as triprenylquinones and hydroquinones researchgate.netacs.org, which may have a mixed polyketide-terpenoid origin (the prenyl units being terpenoid-derived and the quinone/hydroquinone (B1673460) possibly polyketide-derived or from aromatic amino acids), highlights the intricate metabolic capabilities of the producing or associated organisms. The biosynthesis of such mixed compounds often involves the enzymatic coupling of intermediates from both pathways, catalyzed by prenyltransferases that attach terpenoid units to polyketide or aromatic scaffolds rsc.org. While this compound itself fits the terpenoid classification, the presence of co-isolated compounds with potential mixed origins underscores the complex biosynthetic landscape of the marine environment where it is found.

Mechanistic Aspects of Natural Product Formation in Marine Organisms

The formation of natural products in marine organisms is influenced by various ecological pressures, such as predation, competition for space, and defense against fouling organisms ubd.edu.bnencyclopedia.pubresearchgate.net. These pressures can drive the evolution and production of secondary metabolites with diverse biological activities ubd.edu.bn. The biosynthetic machinery in marine organisms, particularly in sessile invertebrates like sponges, is often a result of the symbiotic relationship between the host organism and its associated microorganisms, including bacteria, archaea, and fungi mdpi.comencyclopedia.pubmdpi.comnih.gov.

Symbiotic microorganisms are frequently the actual producers of many of the bioactive compounds isolated from marine invertebrates encyclopedia.pubmdpi.com. However, there is increasing evidence that the marine macro-organism itself can also possess the genetic and enzymatic machinery for de novo biosynthesis of certain natural products, including terpenoids escholarship.orgmdpi.com. The mechanisms involved in natural product formation can include complex enzymatic assembly lines, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), as well as a plethora of tailoring enzymes that modify the core structures nih.govnih.gov. Terpene synthases and cyclases play a key role in shaping the carbon skeletons of terpenoids mdpi.com.

In some cases, the biosynthesis of marine natural products may involve horizontal gene transfer events, where genetic material encoding biosynthetic pathways is exchanged between different organisms, particularly between symbionts and their hosts nih.gov. This can further contribute to the chemical diversity observed in marine environments.

Differentiation Between De Novo Biosynthesis and Dietary Sequestration

A significant challenge in studying marine natural products is determining whether a compound is synthesized de novo by the organism from which it is isolated or if it is acquired from its diet or symbiotic microorganisms (dietary sequestration) escholarship.orgencyclopedia.pubnih.govfrontiersin.orgzobodat.at. De novo synthesis refers to the construction of complex molecules from simple precursors within the organism's own metabolic pathways wikipedia.orgnih.gov. Dietary sequestration, on the other hand, involves the uptake and storage of compounds present in the organism's food source zobodat.atnih.gov.

For marine invertebrates like nudibranchs, which are known to feed on sponges, corals, and other sessile organisms, dietary sequestration is a well-established phenomenon for acquiring chemical defenses zobodat.at. The isolation of this compound from the nudibranch Leminda millecra and its subsequent identification in the soft coral Alcyonium fauri, which is a likely prey species of the nudibranch, strongly suggests that L. millecra may obtain this compound through its diet by sequestering it from A. fauri researchgate.netacs.org.

Differentiating between de novo synthesis and dietary sequestration often requires a combination of techniques, including:

Chemical analysis of potential food sources: Identifying the presence of the compound in organisms known to be consumed by the isolated species researchgate.netacs.org.

Biosynthetic pathway gene identification: Searching the genome or transcriptome of the organism for genes encoding enzymes involved in the proposed biosynthetic pathway escholarship.org.

Stable isotope labeling experiments: Feeding the organism with isotopically labeled precursors and tracking the incorporation of the label into the natural product.

Investigation of associated microorganisms: Culturing and analyzing symbiotic bacteria, fungi, or algae for their ability to produce the compound encyclopedia.pubmdpi.com.

In the case of this compound isolated from Leminda millecra, the evidence from its presence in Alcyonium fauri points towards dietary sequestration as a probable source for the nudibranch researchgate.netacs.org. However, this does not exclude the possibility that Alcyonium fauri itself synthesizes this compound de novo or obtains it from its own symbionts. Further research, potentially involving genomic analysis of A. fauri and its associated microbes, as well as labeling studies, would be necessary to definitively confirm the primary source and the detailed biosynthetic pathway of this compound.

Synthetic Endeavors and Methodological Advances for Algoafuran

Strategies for Total Synthesis of Algoafuran

As of the current literature available through the conducted searches, detailed strategies specifically for the total synthesis of this compound are not explicitly described. The primary focus of the research identified regarding this compound has been its isolation, structural elucidation, and identification of its likely dietary origin in marine organisms. While the synthesis of related furanosesquiterpenes has been reported, a dedicated total synthesis route for this compound was not found within the scope of these searches.

Synthetic Approaches to Related Furanosesquiterpenes and Analogues

While the total synthesis of this compound itself is not detailed in the search results, significant progress has been made in the synthesis of related furanosesquiterpenes and their analogues. These synthetic efforts often involve complex routes to construct the characteristic furan (B31954) ring system and the sesquiterpene skeleton with control over stereochemistry.

One notable example is the first total synthesis of (±)-pallescensin B, a furanosesquiterpene. This synthesis was achieved through a sequence involving key steps such as an intramolecular Diels-Alder reaction of a masked o-benzoquinone, an anionic nih.govchemspider.com-rearrangement of a vinylbicyclo[2.2.2]octenol, and an intramolecular hetero-Michael addition of a hydroxy enone. rsc.org

Synthetic approaches have also been developed for other furanosesquiterpenes. For instance, the synthesis of tsitsikammafuran, another furanosesquiterpene isolated from a marine sponge, has been reported, confirming its structure through synthesis from thymol. acs.org Semisynthesis has also been employed in the study of furanosesquiterpenes from Myoporum species, starting from compounds like (-)-ngaione to produce related natural products. journals.co.za The enantioselective synthesis of (-)-microcionin, a furanosesquiterpene featuring a trans relationship of methyl groups, has also been reported, utilizing a regiospecific and stereospecific reaction approach. researchgate.net These examples highlight the diverse strategies employed in constructing the furanosesquiterpene framework.

Stereocontrolled Synthesis Techniques

Stereocontrolled synthesis is a critical aspect of natural product synthesis, particularly for complex molecules like furanosesquiterpenes which often possess multiple stereogenic centers. Achieving precise control over the relative and absolute configuration of these centers is essential to synthesize the biologically active enantiomer.

Although specific stereocontrolled techniques for this compound synthesis were not found, the synthesis of related natural products and furan-containing compounds frequently employs stereoselective methodologies. For example, enantioselective reactions, such as enantioselective allylation, have been used to set the absolute configuration in the synthesis of certain oxygen-heterocyclic natural products. Diastereocontrolled reactions, like tandem Prins cyclization / Friedel-Crafts alkylation, are also utilized to control the relative stereochemistry between different parts of the molecule.

Advanced Analytical Techniques in Algoafuran Research

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and quantification of Algoafuran. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods utilized, each offering distinct advantages for the analysis of phloroglucinol (B13840) and furan (B31954) derivatives.

HPLC is a versatile and powerful technique for the analysis of non-volatile or thermally unstable compounds like many phloroglucinol derivatives. ijrpns.com Reversed-phase HPLC is the most common modality, employing a nonpolar stationary phase and a polar mobile phase to achieve separation.

A simple, accurate, and reproducible reverse-phase isocratic HPLC method has been developed for the determination of Phloroglucinol, a related compound. ijrpns.com The optimal separation for Phloroglucinol and its degradation products was achieved on a reverse-phase CN column. ijrpns.com For the analysis of furanocoumarins, another class of related compounds, a reversed-phase Inertsil ODS-2 column (5 µm particle size) has been used effectively. nih.govoup.com

The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724), often with an acid modifier to improve peak shape and resolution. ijrpns.comsielc.comresearchgate.net For instance, a mobile phase of acetonitrile and water (1:1 v/v) with phosphoric acid to adjust the pH to 3 has been successfully used. researchgate.net Another method for Phloroglucinol utilizes an aqueous solution of 0.5 g/L H₃PO₄. ijrpns.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are used instead of phosphoric acid. sielc.comeuropeanreview.org

Detection is commonly performed using UV-Vis detectors, with the wavelength set to an absorbance maximum for the compound of interest, such as 220 nm or 242 nm for phloroglucinol analysis. ijrpns.comresearchgate.net

Table 1: Representative HPLC Conditions for Analysis of this compound-Related Compounds
ParameterCondition 1 (Phloroglucinol) ijrpns.comCondition 2 (Phloroglucinol & Trimethylphloroglucinol) researchgate.netCondition 3 (Furanocoumarins) nih.gov
Stationary Phase (Column)Reverse-Phase CNC18Reversed-Phase Inertsil ODS-2 (5 µm)
Mobile PhaseAqueous solution of 0.5 g/l H₃PO₄Acetonitrile:Water (1:1 v/v), pH 3 with H₃PO₄Water and Acetonitrile gradient
Flow Rate1.5 ml/min2.0 ml/minNot Specified
DetectionUV at 220 nmUV at 242 nmUV (wavelength not specified)

For volatile and semi-volatile furan derivatives, Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is the analytical method of choice. uliege.be Given the volatility of many furan compounds, sample introduction is often performed using headspace (HS) or solid-phase microextraction (SPME), which are ideal for extracting these analytes from a sample matrix. uliege.berestek.com

The separation is achieved on a capillary column. Columns such as the HP-5MS are frequently used and have been shown to separate a wide range of furan derivatives within a short analysis time. mdpi.comnih.gov For instance, furan and ten of its derivatives can be separated in under 9.5 minutes using an HP-5MS column. mdpi.comnih.gov This type of column is also capable of resolving critical isomers, such as 2-methylfuran (B129897) and 3-methylfuran. mdpi.comnih.gov Other columns, like the Supelco Equity-1, have been specifically utilized to achieve baseline separation of challenging isomers like 2,5-dimethylfuran (B142691) and 2-ethylfuran. nih.gov

Helium is typically used as the carrier gas. mdpi.com The GC system is programmed with a specific temperature gradient to ensure the sequential elution of compounds from the column. A typical program might start at a low temperature (e.g., 32°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C). mdpi.comresearchgate.net

Table 2: Typical GC-MS Parameters for Analysis of this compound-Related Furan Compounds
ParameterCondition (Furan and Derivatives) mdpi.comresearchgate.net
ColumnHP-5MS
Sample IntroductionHeadspace-Solid Phase Microextraction (HS-SPME)
Carrier GasHelium (Flow rate ~1 mL/min)
Injector Temperature280°C
Oven ProgramInitial 32°C (4 min), ramp at 20°C/min to 200°C, hold for 3 min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at 70 eV
MS Source Temperature230°C

Multidimensional NMR Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules, including complex natural products like this compound. jaypeedigital.com While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information, complex structures often result in signal overlap, necessitating the use of two-dimensional (2D) NMR experiments to resolve ambiguities and establish the complete molecular framework. researchgate.net

2D NMR techniques disperse signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.org These experiments are crucial for piecing together the carbon skeleton and determining the precise arrangement of atoms.

Key 2D NMR experiments used in the structural analysis of phloroglucinol and related natural products include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). It is fundamental for establishing proton connectivity within spin systems. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.org It provides a direct link between a proton and the carbon it is bonded to, allowing for the unambiguous assignment of carbon signals. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically ²J to ⁴J). HMBC is critical for connecting different spin systems separated by quaternary carbons or heteroatoms, thereby assembling the complete carbon skeleton of the molecule. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is essential for determining the relative stereochemistry and 3D conformation of the molecule.

The combined interpretation of these 2D NMR datasets allows for the complete and unambiguous structural elucidation of complex phloroglucinol derivatives. jaypeedigital.comnih.gov

Tandem Mass Spectrometry Approaches

Tandem Mass Spectrometry (MS/MS or MS²) is a highly sensitive and specific technique used for both the identification and structural characterization of compounds in complex mixtures. fossiliontech.com In MS/MS, ions of a specific mass-to-charge ratio (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. mdpi.com This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

For furan and phloroglucinol derivatives, MS/MS is often coupled with a chromatographic separation technique like HPLC or GC. In GC-MS/MS analysis of furans, a triple-quadrupole mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, the instrument is set to detect specific transitions from a precursor ion to a product ion, which dramatically increases selectivity and sensitivity, allowing for trace-level detection in complex food or environmental matrices. mdpi.comnih.gov

In the analysis of phloroglucinol derivatives, electrospray ionization (ESI) is a common ionization technique. researchgate.net The fragmentation patterns observed in negative-ion mode ESI-MS/MS can be particularly informative. For example, alkylated phloroglucinols often show fragmentation patterns involving the loss of hydrocarbon units from the side chains, while the core phloroglucinol ring system remains intact. researchgate.net These characteristic fragmentation pathways are invaluable for identifying and confirming the structure of known compounds and for proposing structures for novel derivatives within this class. researchgate.net

Future Directions in Algoafuran Research

Further Elucidation of Chemo-Ecological Dynamics

Algoafuran was first identified as a constituent of the nudibranch Leminda millecra, a marine gastropod mollusc. These soft-bodied organisms often rely on chemical defenses to deter predators. The presence of this compound in L. millecra strongly suggests a defensive role, a common strategy among opisthobranchs who frequently sequester secondary metabolites from their diet.

Initial investigations into the dietary sources of L. millecra have pointed towards a possible origin of this compound from the soft coral Alcyonium faurii and the gorgonian Leptogorgia palma. This sequestration of dietary metabolites is a well-documented phenomenon in marine ecosystems, where invertebrates bioaccumulate compounds from their food sources, often modifying them to enhance their defensive capabilities.

Future research in this area should focus on definitively tracing the metabolic pathway of this compound from its dietary source to its sequestration in Leminda millecra. This can be achieved through:

Comparative Metabolomic Analysis: A detailed comparison of the metabolomes of L. millecra and its potential dietary sources (A. faurii and L. palma) can confirm the dietary origin of this compound.

Feeding Studies: Controlled feeding experiments, where L. millecra is provided with a diet of specific soft corals, would provide direct evidence of this compound sequestration.

Ecological Function Assays: In-situ and laboratory-based assays can be designed to test the deterrent effect of this compound against natural predators of L. millecra. This would provide empirical evidence for its presumed defensive function.

Table 1: Known and Hypothesized Chemo-Ecological Interactions of this compound
OrganismRole in this compound DynamicsSupporting EvidenceFuture Research Focus
Leminda millecra (Nudibranch)Sequesters and utilizes this compoundIsolation of this compound from tissue extractsConfirmation of defensive function; investigation of sequestration and storage mechanisms
Alcyonium faurii (Soft Coral)Potential dietary source of this compoundCo-occurrence with L. millecra; presence of similar sesquiterpenoids in related speciesMetabolomic analysis to confirm presence of this compound or its precursors
Leptogorgia palma (Gorgonian)Potential dietary source of this compoundCo-occurrence with L. millecraMetabolomic analysis to confirm presence of this compound or its precursors

Investigation of Biosynthetic Enzyme Pathways

The biosynthesis of terpenoids, including sesquiterpenoids like this compound, is a complex process involving a cascade of enzymatic reactions. While the specific enzymes involved in this compound's biosynthesis are currently unknown, the general pathway for furanosesquiterpenoid formation provides a roadmap for future investigations.

The biosynthesis of sesquiterpenoids begins with the assembly of farnesyl pyrophosphate (FPP) from isoprene (B109036) units. A key class of enzymes, terpene synthases (or cyclases), then catalyzes the conversion of the linear FPP into a diverse array of cyclic sesquiterpene scaffolds. Subsequent modifications, often mediated by cytochrome P450 monooxygenases and other tailoring enzymes, introduce functional groups, such as the furan (B31954) ring characteristic of this compound.

Given that this compound is likely sequestered, it is crucial to determine whether L. millecra simply stores the compound as is, or if it modifies a precursor obtained from its diet. Future research should aim to:

Identify and Characterize Terpene Synthases: Transcriptomic and genomic analyses of both L. millecra and its dietary sources can lead to the identification of candidate terpene synthase genes. Heterologous expression and in vitro assays with FPP can then be used to determine the specific sesquiterpene scaffold produced.

Elucidate the Role of Cytochrome P450 Monooxygenases: These enzymes are prime candidates for catalyzing the formation of the furan moiety and other oxidative modifications. Functional characterization of P450s from the involved organisms will be critical.

Isotopic Labeling Studies: Feeding studies using isotopically labeled precursors can help trace the biosynthetic pathway and identify any modifications made by the nudibranch.

Table 2: Putative Enzyme Classes in this compound Biosynthesis
Enzyme ClassPotential Role in this compound BiosynthesisGeneral Substrate(s)General Product(s)
Terpene Synthase/CyclaseFormation of the core sesquiterpene carbon skeletonFarnesyl Pyrophosphate (FPP)Cyclic sesquiterpene hydrocarbon
Cytochrome P450 MonooxygenaseOxidative modifications, including furan ring formationSesquiterpene hydrocarbonOxygenated sesquiterpenoid (e.g., this compound)
Dehydrogenases/ReductasesModification of oxidation statesOxygenated sesquiterpenoid intermediatesFurther modified sesquiterpenoid intermediates

Exploration of Novel Synthetic Pathways and Analogues

The unique chemical structure of this compound makes it an interesting target for total synthesis and the creation of novel analogues. While no total synthesis of this compound has been reported to date, general synthetic strategies for furanosesquiterpenes can provide a foundation for future work. The development of a robust synthetic route would not only confirm the structure of this compound but also provide access to larger quantities for biological testing and the creation of a library of related compounds.

Future synthetic efforts could explore:

Convergent Synthetic Strategies: These approaches involve the synthesis of key fragments of the molecule which are then coupled together. For this compound, this could involve the synthesis of a substituted furan component and a separate piece containing the decalin-like ring system.

Biomimetic Synthesis: Inspired by the hypothesized biosynthetic pathway, a synthetic route could be designed that mimics the key cyclization and oxidation steps.

Analogue Synthesis: Once a synthetic route is established, it can be readily adapted to produce a variety of this compound analogues. Modifications could be made to the furan ring, the decalin system, and the side chain to explore the structure-activity relationship of this class of compounds. The synthesis of analogues could lead to the discovery of compounds with enhanced or novel biological activities.

The exploration of novel synthetic pathways and the generation of this compound analogues represent a promising avenue for the discovery of new chemical entities with potential applications in various fields, including medicine and agriculture.

Q & A

Basic Research Questions

Q. What are the established spectroscopic characterization methods for verifying Algoafuran’s molecular structure, and how can conflicting spectral data be reconciled?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. If discrepancies arise between observed and literature data, cross-validate using X-ray crystallography or computational methods (e.g., density functional theory) to resolve structural ambiguities . Tabulate comparative data (e.g., chemical shifts, coupling constants) from primary sources to identify systematic errors or solvent effects .

Q. How should researchers design a reproducible synthesis protocol for this compound, and what critical parameters must be documented?

  • Methodological Answer : Follow reaction optimization frameworks (e.g., Design of Experiments) to test variables like temperature, catalyst loading, and solvent polarity. Document purity metrics (HPLC chromatograms, melting points), yields, and side products. Ensure reproducibility by adhering to the Materials and Methods guidelines from authoritative journals: include equipment specifications, reagent grades, and detailed purification steps .

Q. What are the best practices for conducting a literature review on this compound’s bioactivity, and how can conflicting biological assay results be addressed?

  • Methodological Answer : Use systematic review protocols (PRISMA guidelines) to filter studies by assay type (e.g., IC₅₀ values in enzyme inhibition) and organism models. For contradictory results, analyze methodological differences (e.g., cell line variability, compound solubility). Cross-reference with secondary databases like PubMed or Google Scholar, prioritizing peer-reviewed studies indexed in SCIE journals .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across different pharmacological studies?

  • Methodological Answer : Apply triangulation by combining in vitro, in silico, and in vivo approaches. Use cheminformatics tools (e.g., molecular docking) to predict binding affinities and validate experimentally via knock-out models or isotopic labeling. Critically evaluate dose-response relationships and control conditions in conflicting studies, referencing guidelines for assay validation from Analytical Chemistry .

Q. What advanced computational strategies are recommended for predicting this compound’s metabolic pathways, and how can these models be experimentally validated?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations to map potential metabolic sites (e.g., cytochrome P450 interactions). Validate predictions using LC-MS/MS to identify metabolites in hepatic microsome assays. Compare results with existing ADME databases (e.g., PubChem BioAssay) and adjust models for species-specific metabolism .

Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions, and what analytical techniques are most robust?

  • Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) with controlled variables (pH, light, humidity). Monitor degradation via UPLC-UV and mass spectrometry, quantifying degradation products. Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life. Report confidence intervals and statistical significance thresholds (p < 0.05) .

Data Presentation & Validation

  • Tables for Comparative Analysis :

    ParameterStudy A (2020)Study B (2022)Discrepancy Resolution Method
    Melting Point (°C)152–154148–150DSC analysis
    IC₅₀ (nM)12.3 ± 1.228.7 ± 3.1Dose-range revalidation

Key Methodological Frameworks

  • For Experimental Design : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • For Data Contradictions : Iterative triangulation combining experimental, computational, and literature-derived evidence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Algoafuran
Reactant of Route 2
Reactant of Route 2
Algoafuran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.